molecular formula C13H16F3N3O2S B2727930 2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate CAS No. 866143-90-0

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate

Cat. No.: B2727930
CAS No.: 866143-90-0
M. Wt: 335.35
InChI Key: IAZHMIFKVQAYNG-UHFFFAOYSA-N
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Description

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thieno[2,3-c]pyrazole ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate typically involves multiple steps, starting with the formation of the thieno[2,3-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. The final step involves the esterification of the carbamic acid with 2,2-dimethylpropyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thieno[2,3-c]pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyrazole derivatives and carbamic acid esters with different substituents. Examples include:

  • N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid methyl ester
  • N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid ethyl ester

Uniqueness

What sets 2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the thieno[2,3-c]pyrazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S/c1-12(2,3)6-21-11(20)17-8-5-7-9(13(14,15)16)18-19(4)10(7)22-8/h5H,6H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZHMIFKVQAYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)NC1=CC2=C(S1)N(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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